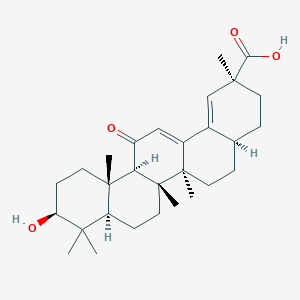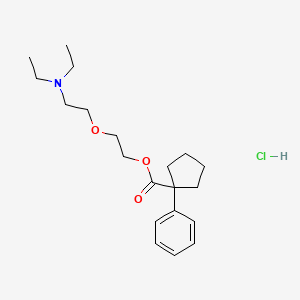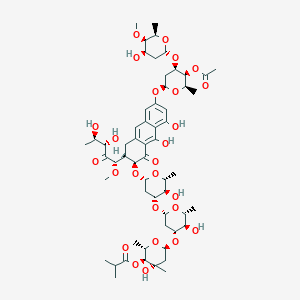![molecular formula C13H16O3 B1205196 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-32-7](/img/structure/B1205196.png)
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Vue d'ensemble
Description
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves the reaction of furan derivatives with spiroketals under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired spiro compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of ulinastatin from human urine or its synthetic production using chemical synthesis techniques. The synthetic route is preferred for large-scale production due to its efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, the compound is studied for its role as a serine protease inhibitor. It helps in understanding enzyme regulation and the development of enzyme inhibitors for therapeutic purposes.
Medicine: Medically, ulinastatin is used as a therapeutic agent for treating acute pancreatitis and other inflammatory conditions. It helps in reducing inflammation and protecting tissues from damage.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Mécanisme D'action
The mechanism of action of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its ability to inhibit serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition helps in regulating various physiological processes and reducing inflammation.
Comparaison Avec Des Composés Similaires
Aprotinin: Another serine protease inhibitor used in medical applications.
Leupeptin: A protease inhibitor with similar inhibitory properties.
Nafamostat: A broad-spectrum serine protease inhibitor used in various therapeutic applications.
Uniqueness: 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is unique due to its spiroketal structure and its natural occurrence in human urine. Its ability to inhibit a wide range of serine proteases makes it valuable in both research and therapeutic contexts.
Propriétés
IUPAC Name |
3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKSTFPQDVPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)COC(OC2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001247 | |
| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80449-31-6, 80449-32-7, 80499-32-7 | |
| Record name | Ulinastatin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trypsin inhibitor (human urine urinastatin protein moiety) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















